molecular formula C17H20ClN3 B11060535 2-Chloro-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile

2-Chloro-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile

Cat. No.: B11060535
M. Wt: 301.8 g/mol
InChI Key: AJPAEDQWFLBBQK-UHFFFAOYSA-N
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Description

2-Chloro-3-cyano-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridin-4-yl cyanide is a complex organic compound with a unique structure that includes a chlorinated pyridine ring and multiple cyanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-cyano-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridin-4-yl cyanide typically involves multiple steps. One common method involves the reaction of 1-chloropropane with ammonia under alkaline conditions to form the intermediate compound, which is then further reacted to introduce the cyanide groups . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions. Safety measures are crucial due to the toxic nature of cyanide compounds.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyano-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridin-4-yl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the removal of the cyanide groups.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-Chloro-3-cyano-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridin-4-yl cyanide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-3-cyano-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridin-4-yl cyanide involves its interaction with specific molecular targets. The cyanide groups can bind to metal ions in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-cyanopyridine: A simpler analog with similar reactivity but lacking the decahydrocyclododeca structure.

    3-Cyano-4-chloropyridine: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

2-Chloro-3-cyano-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridin-4-yl cyanide is unique due to its complex structure, which includes a large, saturated ring system fused to a pyridine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that simpler analogs cannot fulfill.

Properties

Molecular Formula

C17H20ClN3

Molecular Weight

301.8 g/mol

IUPAC Name

2-chloro-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile

InChI

InChI=1S/C17H20ClN3/c18-17-15(12-20)14(11-19)13-9-7-5-3-1-2-4-6-8-10-16(13)21-17/h1-10H2

InChI Key

AJPAEDQWFLBBQK-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2=C(CCCC1)C(=C(C(=N2)Cl)C#N)C#N

Origin of Product

United States

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